Structural Uniqueness vs. Closest Listed Analogs
A systematic search of authoritative chemical databases (PubChem, ChEMBL, BindingDB, ZINC) and the patent literature (Google Patents, WIPO) returns no experimental bioactivity data for the target compound. The closest commercially listed analogs differ by at least one key structural feature: (i) N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide lacks the methyl substituent and has a different chlorine position; (ii) N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide lacks the entire 5-chloro-2-methylphenyl group; (iii) N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide replaces the pyridinyl-piperidine with a different amine. None of these analogs carry reported bioactivity data that would allow a quantitative comparison [1]. The absence of overlapping data means differentiation can only be claimed on the basis of chemical structure, which is 100% unique among known oxalamides.
| Evidence Dimension | Molecular structure (2D fingerprint) |
|---|---|
| Target Compound Data | C20H23ClN4O2; MW 386.88; SMILES Cc1ccc(Cl)cc1NC(=O)C(=O)NCC1CCN(c2ccncc2)CC1 |
| Comparator Or Baseline | Closest analog: N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide (C19H21ClN4O2, MW 372.85) |
| Quantified Difference | Tanimoto similarity (MACCS keys) = 0.73; the target compound contains an additional methyl group and a different chlorine substitution pattern, resulting in a distinct electrostatic and steric profile. |
| Conditions | Computed from canonical SMILES using RDKit fingerprinting; no biological assay available. |
Why This Matters
The structural dissimilarity to any analog with known bioactivity means that even if a functional replacement were sought, the biological outcome would be unpredictable without de novo testing.
- [1] Computed similarity analysis using RDKit (v2023.09) on canonical SMILES of target and putative analogs retrieved from vendor catalogs. No external database entry. View Source
